molecular formula C8H16ClNO B6205031 rac-(3R,4S)-4-cyclobutylpyrrolidin-3-ol hydrochloride, trans CAS No. 2694056-94-3

rac-(3R,4S)-4-cyclobutylpyrrolidin-3-ol hydrochloride, trans

Cat. No.: B6205031
CAS No.: 2694056-94-3
M. Wt: 177.7
Attention: For research use only. Not for human or veterinary use.
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Description

rac-(3R,4S)-4-cyclobutylpyrrolidin-3-ol hydrochloride, trans is a chiral compound with a unique structure that includes a cyclobutyl group attached to a pyrrolidine ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(3R,4S)-4-cyclobutylpyrrolidin-3-ol hydrochloride, trans typically involves the use of chiral catalysts or reagents to achieve the desired stereochemistry. One common method involves the asymmetric hydrogenation of a suitable precursor, such as a pyrrolidine derivative, in the presence of a chiral catalyst. The reaction conditions often include the use of solvents like ethanol or methanol and hydrogen gas under controlled pressure and temperature .

Industrial Production Methods

Industrial production of this compound may involve large-scale asymmetric synthesis using biocatalysts or chemo-enzymatic processes. These methods are advantageous due to their high selectivity and efficiency in producing the desired enantiomer .

Chemical Reactions Analysis

Types of Reactions

rac-(3R,4S)-4-cyclobutylpyrrolidin-3-ol hydrochloride, trans can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols or amines .

Scientific Research Applications

rac-(3R,4S)-4-cyclobutylpyrrolidin-3-ol hydrochloride, trans has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects in treating various diseases, such as neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of rac-(3R,4S)-4-cyclobutylpyrrolidin-3-ol hydrochloride, trans involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

rac-(3R,4S)-4-cyclobutylpyrrolidin-3-ol hydrochloride, trans is unique due to its cyclobutyl group, which imparts distinct steric and electronic properties compared to other similar compounds.

Properties

CAS No.

2694056-94-3

Molecular Formula

C8H16ClNO

Molecular Weight

177.7

Purity

95

Origin of Product

United States

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